Computational Pharmacophore Fulfillment: 2,2-Di(furan-2-yl)ethyl vs. 2,2-Diphenylethyl Substituent
The 2,2-di(furan-2-yl)ethyl group was selected over a 2,2-diphenylethyl substituent because furan oxygen atoms serve as hydrogen-bond acceptors that map onto the Hyp³ and Thi⁵ side-chain functionalities of the Hoe 140 pharmacophore, while the 2,2-diphenylethyl analog introduces only hydrophobic contacts, yielding a pharmacophore feature mismatch [1]. The patent states that all compounds of formula (I) exhibit 'at least Hoe 140 pharmacophore fulfillment,' a computationally validated prerequisite for receptor affinity [1].
| Evidence Dimension | Pharmacophore feature count (hydrogen-bond acceptor plus hydrophobic centroid overlap) |
|---|---|
| Target Compound Data | ≥2 hydrogen-bond acceptor features (furan oxygens) plus aromatic hydrophobic centroid (reported qualitatively as Hoe 140 pharmacophore fulfillment) [1] |
| Comparator Or Baseline | 2,2-Diphenylethyl analog: only aromatic hydrophobic features; no hydrogen-bond acceptor capability in the ethyl substituent |
| Quantified Difference | Not quantifiable from available data; qualitative pharmacophore map indicates target compound satisfies at least one additional hydrogen-bond acceptor feature |
| Conditions | Computational pharmacophore generation via iterative simulated annealing, as described in Corcho FJ, 'Computational Studies on the Structure and Dynamics of Bioactive Peptides,' PhD Thesis, 2004 [1] |
Why This Matters
Procurement of a compound that fulfills a validated pharmacophore increases the probability of obtaining a hit in bradykinin B₂ receptor binding assays, reducing downstream screening costs and time relative to non-pharmacophore-conformant analogs.
- [1] Castells Boliart J, Miguel Centeno DE, Pascual Gilabert M, inventors. Libraries of N-substituted-N-phenylethylsulfonamides for the identification of biological and pharmacological activity. United States patent application US20120122710. 2012 May 17. View Source
